
1-Hexene, 1-iodo-, (Z)-
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Overview
Description
1-Hexene, 1-iodo-, (Z)- (CAS: 16538-47-9) is a halogenated alkene with the molecular formula C₆H₁₁I and a molecular weight of 210.0560 g/mol . Its structure features a six-carbon chain with an iodine atom on the first carbon and a double bond in the Z (cis) configuration. This stereochemistry distinguishes it from the E (trans) isomer and influences its physical and chemical behavior. The compound is primarily used in organic synthesis, particularly in cross-coupling reactions and as a precursor for stereoselective transformations .
Scientific Research Applications
Applications
1-Hexene, 1-iodo-, (Z)- has several notable applications:
Chemical Synthesis
It serves as an intermediate in organic synthesis for producing various chemicals. Its unique structure allows for selective reactions that are essential in synthesizing complex organic molecules.
Polymerization
The compound is utilized in polymerization processes. For example, cobalt-catalyzed sequential cyclization/cross-coupling reactions involving 1-hexene derivatives have shown promising results in creating new polymeric materials with specific properties .
Cross-Coupling Reactions
1-Hexene, 1-iodo-, (Z)- is employed in cross-coupling reactions with Grignard reagents to produce alkynylated products efficiently. The use of N-heterocyclic carbene ligands has been crucial for these reactions to proceed successfully .
Material Science
Due to its reactivity profile, this compound is explored in developing new materials and chemical processes that require specific structural characteristics.
Case Study: Cobalt-Catalyzed Reactions
Research showed that using cobalt catalysts with silicon-tethered variants of 6-halo-1-hexenes resulted in high yields of desired products through sequential cyclization/cross-coupling reactions. This method highlights the practical utility of 1-Hexene, 1-iodo-, (Z)- in synthetic organic chemistry .
Case Study: Polymerization Techniques
Studies on polymerization using iron(III) catalysts demonstrated that varying reaction conditions influenced the microstructure of poly(1-hexene) produced from this compound. This finding underscores the importance of optimizing conditions for desired polymer characteristics .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (Z)-1-iodo-1-hexene, and how can purity be ensured during preparation?
Methodological Answer:
- Direct halogenation : React 1-hexene with iodine under controlled conditions (e.g., in non-polar solvents like CCl₄ or CH₃OH, in the dark to prevent side reactions) .
- Distillation : Purify raw 1-hexene via distillation to remove impurities before iodination .
- Catalytic trimerization : Use Group 4 metal catalysts (e.g., titanium phenoxy-imine complexes) for stereoselective synthesis, ensuring inert atmospheres to avoid oxidation .
- Purity validation : Employ gas chromatography (GC) or nuclear magnetic resonance (NMR) to verify chemical identity and monitor byproducts. For new compounds, provide full spectral data (¹H/¹³C NMR, IR) and elemental analysis .
Q. What analytical techniques are critical for characterizing (Z)-1-iodo-1-hexene, and how should data be reported?
Methodological Answer:
- Stereochemical analysis : Use ¹H NMR to confirm the (Z)-configuration via coupling constants (e.g., vicinal coupling JH−H) and NOESY for spatial proximity of substituents .
- Chromatography : GC-MS or HPLC to assess purity and quantify isomers. For example, GC retention times and mass fragmentation patterns differentiate (Z) and (E) isomers .
- Reporting standards : Include instrument parameters (e.g., NMR frequency, GC column type), calibration methods, and raw data in supplementary materials. For reproducibility, document solvent purity and temperature controls .
Q. What safety protocols are essential for handling (Z)-1-iodo-1-hexene in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods to mitigate inhalation risks, as halogenated alkenes may release toxic vapors .
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact. Avoid latex gloves, as iodine may degrade them .
- Spill management : Neutralize spills with activated carbon or sodium thiosulfate to reduce iodine reactivity. Store in amber bottles under nitrogen to prevent light/oxygen degradation .
Advanced Research Questions
Q. How can kinetic parameters for (Z)-1-iodo-1-hexene reactions be accurately determined, particularly in aqueous systems?
Methodological Answer:
- Competition kinetics : Compete the reaction with a reference compound (e.g., styrene) of known rate constant. Quantify products via GC and use the relative yield ratio to calculate the target rate constant .
- Pseudo-first-order approximation : Conduct reactions under excess ozone or other reactants, monitoring concentration decay via UV-Vis spectrophotometry. Correct for mass transfer limitations (e.g., dissolution rates) using stirred reactors .
- Computational validation : Compare experimental rate constants with density functional theory (DFT)-derived activation energies to resolve discrepancies between methods .
Q. How does (Z)-1-iodo-1-hexene function as a comonomer in polymer synthesis, and what experimental parameters optimize its incorporation?
Methodological Answer:
- Polymerization setup : Use multi-stage reactors (e.g., Borstar® PE process) with slurry and gas-phase phases. Add 1-hexene in the gas phase to enhance branching density in polyethylene .
- Catalyst selection : Employ Ziegler-Natta or metallocene catalysts for stereoregular insertion. Monitor comonomer incorporation via FTIR or ¹³C NMR of the polymer backbone .
- Kinetic profiling : Adjust temperature (20–80°C) and pressure (5–30 bar) to balance reactivity and chain-transfer rates. Use gel permeation chromatography (GPC) to assess molecular weight distribution .
Q. How should researchers address contradictions in reported rate constants for (Z)-1-iodo-1-hexene ozonolysis?
Methodological Answer:
- Error source analysis : Evaluate whether discrepancies arise from method limitations (e.g., direct spectrophotometry vs. competition kinetics). For instance, direct methods may underestimate rates due to mass transfer inefficiencies .
- Cross-validation : Replicate studies using both approaches under identical conditions (solvent, pH, temperature). Use statistical tools (e.g., ANOVA) to assess systematic vs. random errors .
- Mechanistic studies : Probe intermediate formation (e.g., ozonides) via stopped-flow IR or Raman spectroscopy to identify competing pathways .
Comparison with Similar Compounds
Structural and Stereochemical Analogs
2.1.1. (E)-1-Iodo-1-hexene
- Structural Difference : The E isomer has a trans configuration at the double bond, leading to distinct steric and electronic properties.
- Thermodynamic Properties :
- Reactivity : The E isomer may exhibit slower reaction kinetics in stereospecific reactions (e.g., cycloadditions) due to steric hindrance compared to the Z isomer .
2.1.2. 1-Hexene (C₆H₁₂)
- Structural Difference : Lacks the iodine substituent, making it a simpler alpha-olefin.
- Applications: Primary use as a co-monomer in polyethylene production (e.g., HDPE, LLDPE) . Hydroformylation to produce heptanal and other linear aldehydes .
- Reactivity : Undergoes polymerization and oxidation more readily than iodinated analogs due to the absence of the electron-withdrawing iodine atom .
2.1.3. 1-Iodohexane (C₆H₁₃I)
- Structural Difference : A saturated alkyl iodide without a double bond.
- Physical Properties :
- Reactivity : Primarily undergoes nucleophilic substitution (e.g., SN2 reactions) rather than addition or elimination, due to its saturated structure .
Physical and Chemical Property Comparison
Reactivity Insights
- Halogen Influence : The iodine atom in (Z)-1-iodo-1-hexene enhances electrophilicity at the double bond, facilitating addition reactions (e.g., hydrohalogenation) compared to 1-hexene .
- Steric Effects : The Z configuration introduces steric strain, making it more reactive in cycloadditions than the E isomer .
- Thermal Stability : (Z)-1-iodo-1-hexene is less stable under high-temperature conditions compared to 1-hexene, which undergoes controlled pyrolysis to form ethylene and propene .
Properties
CAS No. |
16538-47-9 |
---|---|
Molecular Formula |
C6H11I |
Molecular Weight |
210.06 g/mol |
IUPAC Name |
(Z)-1-iodohex-1-ene |
InChI |
InChI=1S/C6H11I/c1-2-3-4-5-6-7/h5-6H,2-4H2,1H3/b6-5- |
InChI Key |
TUAPXMNNQGXDDV-WAYWQWQTSA-N |
SMILES |
CCCCC=CI |
Isomeric SMILES |
CCCC/C=C\I |
Canonical SMILES |
CCCCC=CI |
Origin of Product |
United States |
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